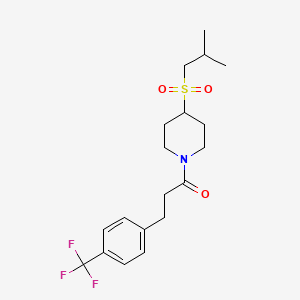

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and an isobutylsulfonyl group

Vorbereitungsmethoden

The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the attachment of the isobutylsulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests it may interact with biological targets involved in metabolic processes and central nervous system disorders.

- Metabolic Syndrome : Research indicates that compounds similar to this one can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity . Inhibition of this enzyme may help manage insulin resistance and hypertension.

- CNS Disorders : The piperidine moiety is often associated with neuroactive compounds. Studies suggest that derivatives of this compound could be explored for treating conditions such as Alzheimer's disease and other cognitive impairments due to their potential neuroprotective effects .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes and interact with cancer cell signaling pathways.

- Case Study : A study highlighted the synthesis of related compounds that demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential application for the treatment of malignancies .

Antimicrobial Properties

Research has shown that sulfonyl-containing compounds can exhibit antimicrobial activity. The isobutylsulfonyl group may contribute to the overall efficacy against bacterial strains.

- Case Study : A derivative of this compound was tested against multiple bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one stands out due to its unique combination of functional groups

Biologische Aktivität

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, based on various studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₉F₃N₂O₃S

- Molecular Weight : 385 Da

- LogP : 0.13

- Polar Surface Area : 53 Ų

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 0

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives with a trifluoromethyl group have been shown to possess potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy. In vivo studies demonstrated no toxicity at doses up to 50 mg/kg in mouse models, indicating a favorable safety profile .

Anthelmintic Properties

A related class of compounds has shown promise as anthelmintics, effective against gastrointestinal nematodes. These compounds interact with specific ion channels in nematodes, leading to paralysis and inhibition of movement. This mechanism could be beneficial in treating helminth infections in both humans and animals .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. The presence of the piperidine ring is often associated with such effects, potentially making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

While specific mechanisms for the target compound are still under investigation, related compounds have been found to interact with bacterial cell functions and nematode ion channels. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, leading to increased antimicrobial efficacy.

Eigenschaften

IUPAC Name |

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3NO3S/c1-14(2)13-27(25,26)17-9-11-23(12-10-17)18(24)8-5-15-3-6-16(7-4-15)19(20,21)22/h3-4,6-7,14,17H,5,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBHDGIDNYBVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.